![molecular formula C24H22N2O3 B6568921 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide CAS No. 946368-36-1](/img/structure/B6568921.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, abbreviated as BTP-2, is an organic compound with a wide range of applications in scientific research. BTP-2 is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are endogenous lipid-based signaling molecules that are involved in many physiological processes, including appetite, pain, and inflammation. As an inhibitor of FAAH, BTP-2 has been used in numerous studies to explore the physiological effects of endocannabinoids and their possible therapeutic applications.
Applications De Recherche Scientifique
BTP-2 has been widely used in scientific research due to its ability to inhibit N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide. Studies have shown that BTP-2 can effectively inhibit N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide in vivo, making it an ideal tool for exploring the physiological effects of endocannabinoids. Additionally, BTP-2 has been used in numerous studies to investigate the therapeutic potential of endocannabinoids in treating various conditions, such as chronic pain, anxiety, and depression.
Mécanisme D'action
BTP-2 works by inhibiting N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, an enzyme involved in the metabolism of endocannabinoids. The inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide by BTP-2 results in an increase in the levels of endocannabinoids in the body, leading to the physiological effects associated with endocannabinoid signaling.
Biochemical and Physiological Effects
The inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide by BTP-2 has been shown to have a number of biochemical and physiological effects. Studies have shown that BTP-2 can modulate the release of neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and behavior. Additionally, BTP-2 has been shown to reduce inflammation, reduce pain, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
BTP-2 has several advantages for use in laboratory experiments. It is highly soluble in organic solvents and is relatively stable, making it easy to store and handle. Additionally, BTP-2 is relatively inexpensive, making it an economical choice for researchers. However, BTP-2 is not suitable for use in humans due to potential toxicity.
Orientations Futures
The potential therapeutic applications of BTP-2 are still largely unexplored. Future studies should focus on exploring the effects of BTP-2 on various conditions, such as chronic pain, anxiety, and depression. Additionally, further research is needed to investigate the effects of BTP-2 on the metabolism of endocannabinoids and their physiological effects. Furthermore, research should be conducted to investigate the long-term safety and efficacy of BTP-2 for therapeutic use.
Méthodes De Synthèse
BTP-2 can be synthesized in a four-step procedure. The first step involves the condensation of 1-benzoyl-2-methyl-4-chloro-1,2,3,4-tetrahydroquinoline with phenoxyacetic acid. This is followed by a series of reactions involving the conversion of the intermediate to the desired product, BTP-2. The final step involves the oxidation of the intermediate to yield the desired product.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-14-13-18-10-7-15-26(22(18)16-20)24(28)19-8-3-1-4-9-19/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSELWIONFJVIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.